3-(Azepan-2-yl)-5-propylisoxazole hydrochloride
Description
Properties
IUPAC Name |
3-(azepan-2-yl)-5-propyl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11;/h9,11,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKCCGPLCXGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)-5-propylisoxazole hydrochloride typically involves multiple steps, starting with the formation of the azepane ring This can be achieved through cyclization reactions involving appropriate precursors The isoxazole ring is then introduced through a series of reactions, including nitration and cyclization
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-2-yl)-5-propylisoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(Azepan-2-yl)-5-propylisoxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azepan-2-yl)-5-propylisoxazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its azepane-isoxazole scaffold. Below is a comparative analysis with structurally related hydrochlorides:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility :
- The 7-membered azepane in 3-(Azepan-2-yl)-5-propylisoxazole provides moderate lipophilicity (predicted LogP ~2.5), balancing membrane permeability and aqueous solubility. In contrast, morpholine-containing analogs (e.g., ) exhibit higher solubility due to their polar tertiary amine but lower blood-brain barrier penetration.
- Piperazine derivatives like HBK-14 show lower LogP values (~1.8–2.0) but superior receptor-binding kinetics due to their planar aromatic substituents .
Receptor Binding Profiles: Azepane-isoxazole hybrids are hypothesized to interact with GABAA or NMDA receptors, similar to memantine hydrochloride (a known NMDA antagonist; ). However, the propyl substituent may reduce potency compared to bulkier groups (e.g., cycloheptyl in ). Pyrrolidine-oxadiazole analogs (e.g., ) demonstrate higher selectivity for serotonin 5-HT1A receptors due to their smaller ring size and stereospecificity.
Stability and Metabolism: Isoxazole rings are generally resistant to hydrolysis, but the azepane moiety may undergo hepatic oxidation, as seen in chlorphenoxamine hydrochloride (a structurally related antihistamine; ). Piperazine derivatives (e.g., HBK-14) exhibit faster metabolic clearance due to N-dealkylation pathways .
Biological Activity
3-(Azepan-2-yl)-5-propylisoxazole hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H21ClN2O
- Molecular Weight : 244.76 g/mol
- CAS Number : 1982761-22-7
The compound features an isoxazole ring, which is known for its biological activity, particularly in neuropharmacology and anti-inflammatory contexts.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may modulate the activity of:
- GABA Receptors : Enhancing inhibitory neurotransmission.
- Dopamine Receptors : Potentially influencing mood and behavior.
- Serotonin Receptors : Affecting anxiety and depression pathways.
Pharmacological Effects
- Neuroprotective Activity : Studies suggest that the compound exhibits neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.
- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : Preliminary data indicate pain-relieving properties, making it a candidate for further exploration in pain management therapies.
Case Studies
-
Case Study on Neuroprotection :
- A study evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results showed a significant reduction in neuronal loss compared to control groups, suggesting its potential use in treating neurodegenerative diseases.
-
Anti-inflammatory Activity :
- In vitro assays demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating strong anti-inflammatory properties.
Comparative Analysis
| Compound | Neuroprotective Effect | Anti-inflammatory Effect | Analgesic Effect |
|---|---|---|---|
| 3-(Azepan-2-yl)-5-propylisoxazole | Yes | Yes | Yes |
| Standard NSAIDs | Moderate | High | High |
| Other Isolated Isoxazoles | Variable | Low to Moderate | Low |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(Azepan-2-yl)-5-propylisoxazole hydrochloride, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves cyclization of precursor azepane and isoxazole derivatives under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency .
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate the hydrochloride salt. Validate purity via HPLC (>98%) .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm regiochemistry of the azepane and isoxazole moieties (e.g., H-NMR for proton environments, C-NMR for carbon backbone) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-Cl]) .
- HPLC : Quantify purity with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro studies?
- Methodological Answer :
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) to isolate variability .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers. Use sensitivity analysis to assess confounding variables (e.g., impurity profiles) .
- Structural analogs : Compare activity trends with derivatives (e.g., 5-Methyl-2-(pyridin-4-yl)azepane hydrochloride) to infer pharmacophore contributions .
Q. What strategies mitigate side reactions during the synthesis of this compound, particularly with sensitive functional groups?
- Methodological Answer :
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) during cyclization to prevent undesired nucleophilic attacks .
- Catalytic optimization : Screen palladium or copper catalysts for regioselective coupling. Monitor reaction progress via TLC to terminate at optimal conversion .
- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., dimerization products) and adjust stoichiometry accordingly .
Q. How can stability studies inform storage and handling protocols for this compound under laboratory conditions?
- Methodological Answer :
- Degradation profiling : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition (e.g., hydrolysis of the isoxazole ring) .
- Light sensitivity : Store in amber glass vials under inert gas (N) to prevent photodegradation, as indicated by UV-Vis spectral shifts .
- Moisture control : Use desiccants (silica gel) in storage containers to minimize hygroscopic degradation .
Data Contradiction and Interpretation
Q. How should researchers address discrepancies in cytotoxicity data between preclinical models and human cell lines?
- Methodological Answer :
- Cross-species validation : Compare metabolic pathways (e.g., cytochrome P450 activity) in animal models vs. human hepatocytes to identify interspecies variability .
- Dose-response recalibration : Normalize data using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .
- Batch analysis : Audit compound batches for impurities (e.g., residual solvents) that may influence cytotoxicity .
Safety and Handling
Q. What personal protective equipment (PPE) and protocols are critical when handling this compound in aqueous solutions?
- Methodological Answer :
- Gloves : Use nitrile gloves (tested to EN 374) to prevent dermal exposure; avoid latex due to permeability .
- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit inhalation risks .
- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb with inert materials (vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
